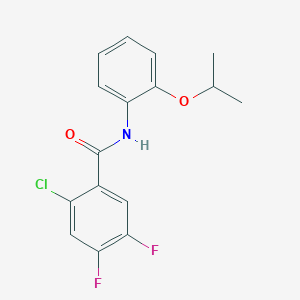![molecular formula C21H19N5O2 B5378580 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378580.png)
1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one, also known as TAK-147, is a novel spirocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one works by inhibiting the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain. By inhibiting PDE10A, 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit the growth of cancer cells. 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has also been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one is its high selectivity for PDE10A, which reduces the risk of off-target effects. However, 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one is a relatively new compound, and more research is needed to fully understand its potential applications and limitations in lab experiments.
将来の方向性
There are several potential future directions for research on 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one. One area of interest is its potential use as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as an anti-cancer agent. Further research is also needed to fully understand the biochemical and physiological effects of 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one and its potential applications in various fields of scientific research.
合成法
The synthesis of 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one involves a multi-step process that starts with the reaction between 1H-1,2,4-triazole-1-carboxylic acid and 2-amino-5-chlorobenzophenone to form 2-(1H-1,2,4-triazol-1-yl)benzophenone. This intermediate is then reacted with 3,4-dihydro-2H-pyrrole to form spiro[indole-3,4'-piperidin]-2(1H)-one, which is further reacted with 2-fluoro-5-iodobenzoic acid to form 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one.
科学的研究の応用
1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential use as an anti-cancer agent. 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has also shown promise in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1'-[2-(1,2,4-triazol-1-yl)benzoyl]spiro[1H-indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-19(15-5-1-4-8-18(15)26-14-22-13-23-26)25-11-9-21(10-12-25)16-6-2-3-7-17(16)24-20(21)28/h1-8,13-14H,9-12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBULKDHMBUOPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5378499.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378505.png)
![5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5378512.png)
![2-[2-(benzyloxy)phenyl]-N-4H-1,2,4-triazol-4-ylacetamide](/img/structure/B5378516.png)
![N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378530.png)

![2-[2-(3-cyclopentyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]imidazo[1,2-a]pyridine](/img/structure/B5378544.png)
![2-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5378562.png)
![N-{2-[2-(9-ethyl-9H-carbazol-3-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5378563.png)
![4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5378564.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5378565.png)
![1-(3-methoxybenzoyl)-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5378571.png)
![N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378573.png)
![N,N,2-trimethyl-7-(morpholin-4-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378587.png)